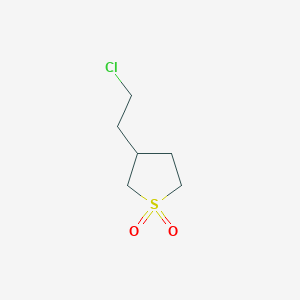

3-(2-Chloroethyl)thiolane 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Chloroethyl)thiolane 1,1-dioxide (CETD) is a compound with a wide range of applications in the scientific community. It is a highly versatile compound that has been used in fields such as organic synthesis, medicinal chemistry, and biochemistry. CETD is a colorless liquid with a pungent odor and is readily soluble in water and organic solvents. It has a molecular formula of C2H5ClOS and a molecular weight of 97.5 g/mol. CETD is a useful reagent for the synthesis of various compounds, including thiols, sulfides, and sulfoxides. It is also used as a catalyst in the synthesis of certain pharmaceuticals and other organic compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Chloroethyl)thiolane 1,1-dioxide: is used in the synthesis of various heterocyclic compounds. For instance, its reaction with aryl isothiocyanates can lead to the formation of cis-perhydrothieno[3,4-d]imidazole-2-thione 5,5-dioxides or cis-2-aryliminoperhydrothieno[3,4-d]thiazole 5,5-dioxides . These compounds are significant in the development of new pharmaceuticals and materials with unique properties.

Organic Synthesis

In organic chemistry, 3-(2-Chloroethyl)thiolane 1,1-dioxide serves as a building block for the alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate . This process is crucial for constructing complex molecules that can be used in drug development and other chemical industries.

Reversible Polymerization

The compound is involved in reversible polymerization processes. The recent advances in methodologies to make and break polymers of 1,2-dithiolanes highlight the dynamic chemistry of these systems, where 3-(2-Chloroethyl)thiolane 1,1-dioxide plays a pivotal role .

Cyclization Reactions

3-(2-Chloroethyl)thiolane 1,1-dioxide: is instrumental in cyclization reactions. It can undergo two modes of cyclization when reacted with N-substituted trans-3-chloro-4-thioureidothiolane 1,1-dioxides, leading to novel cyclic structures that have potential applications in medicinal chemistry and material sciences .

Materials Chemistry

This compound is also a unique building block in materials chemistry. It contributes to the synthesis and reactivity features of thiophene 1,1-dioxides, which are used in creating new materials with desirable electrical, optical, and mechanical properties .

Theoretical Studies

Theoretical studies involving 3-(2-Chloroethyl)thiolane 1,1-dioxide are significant for understanding its reactivity and potential applications. Research data on its key chemical transformations are crucial for advancing the field of synthetic chemistry .

Mechanism of Action

Target of Action

It is known that thiophene-based analogs, which include 3-(2-chloroethyl)thiolane 1,1-dioxide, have been studied for their potential biological activity . They are of interest to medicinal chemists due to their variety of biological effects .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .

Result of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

properties

IUPAC Name |

3-(2-chloroethyl)thiolane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYFMTBBRESWLLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(2,4-Difluorophenyl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2864281.png)

![4-(diethylsulfamoyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2864285.png)

![2-cinnamamido-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2864286.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2864290.png)

![4-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methoxy]benzaldehyde](/img/structure/B2864293.png)

![2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2864298.png)